molecular formula C11H13ClFNO B3077173 1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1044767-54-5

1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No. B3077173
CAS RN: 1044767-54-5
M. Wt: 229.68 g/mol
InChI Key: RLWPQZYLNLZHTF-UHFFFAOYSA-N
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Description

“1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery . The compound also contains a 3-chloro-4-fluorophenyl group attached to the pyrrolidine ring via a methylene bridge .


Molecular Structure Analysis

The molecular structure of “1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol” includes a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . This ring structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

  • Novel Heterocyclic Molecules : A study focused on the synthesis and characterization of a related compound, providing insights into its reactivity, potential for charge transfer, and applications in non-linear optics. The research highlighted the stability of the molecule through hyper-conjugative interactions and charge delocalization, analyzed using NBO analysis and other computational methods. This compound also showed potential as a lead compound for anti-cancerous drug development due to its stable complex formation with human alpha9 nicotinic acetylcholine receptor antagonist (Murthy et al., 2017).

Biological Properties

  • Anticonvulsant Activity : Research into N-Mannich bases derived from pyrrolidine diones demonstrated anticonvulsant properties in electrically induced seizures, suggesting a mechanism of action related to the inhibition of NaV1.2 sodium channel currents. This indicates potential therapeutic applications for epilepsy and related neurological disorders (Kamiński et al., 2013).

Molecular Dynamics and Reactivity

  • Reactivity and Molecular Dynamics : A comprehensive study employed DFT calculations and MD simulations to explore the reactive properties of a similar compound. The research investigated stability in water, sensitivity towards autoxidation, and local reactive properties, providing a foundational understanding of its chemical behavior and potential applications in drug design and development (Murthy et al., 2017).

Potential for Imaging and Diagnostic Applications

  • Imaging Dopamine D4 Receptors : Another study synthesized a compound aimed at imaging dopamine D4 receptors, indicating its potential application in neuroscience research and diagnostic imaging of neurological conditions (Eskola et al., 2002).

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : Research on the crystal structure of related compounds has provided insights into their molecular conformations and interactions. These studies help in understanding the physical and chemical properties of these compounds, which is crucial for their potential application in materials science and drug development (Sharma et al., 2013).

properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWPQZYLNLZHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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